3-Chloro-4'-hydroxybenzophenone
Overview
Description
3-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 4’-position of the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .
Mode of Action
The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .
Biochemical Pathways
The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .
Result of Action
The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .
Action Environment
The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .
Biochemical Analysis
Biochemical Properties
It is known that benzophenones can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Molecular Mechanism
It is known that benzophenones can undergo reactions at the benzylic position, which involves the removal of a hydrogen atom from the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with p-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures (35-45°C) to form 3-chloro-4’-methoxybenzophenone, which is then demethylated to yield 3-chloro-4’-hydroxybenzophenone .
Industrial Production Methods
Industrial production of 3-chloro-4’-hydroxybenzophenone often involves the use of eco-friendly solid acid catalysts. For example, the reaction of phenol with p-chlorobenzotrichloride and p-chlorobenzoyl chloride in ethylene dichloride using clay-supported metal chloride catalysts has been shown to yield high product purity and reduce hazardous waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4’-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-4’-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4’-hydroxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an essential intermediate for the synthesis of fenofibrate, a lipid-lowering drug.
Industry: It is used in the production of polyether ketone (PEK), a high-performance engineering plastic.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the chlorine atom at the 3-position.
4-Chloro-4’-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group at the 4’-position.
4-Chloro-4’-nitrobenzophenone: Contains a nitro group instead of a hydroxyl group at the 4’-position.
Uniqueness
3-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARANORDJNAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486255 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61002-52-6 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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